(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid
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Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid is a useful research compound. Its molecular formula is C29H25NO5 and its molecular weight is 467.521. The purity is usually 95%.
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Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
A comprehensive quantum mechanical and spectroscopic study was conducted on a related compound, demonstrating its optimized geometrical structure, electronic and vibrational characteristics through B3LYP/6–311++G (d,p) basis set. The research included simulated FT-IR and FT-Raman spectra, quantum chemical calculations, and comprehensive vibrational assignments. Additionally, it explored molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, non-linear optical (NLO) behavior, and thermodynamic properties, alongside molecular docking studies to evaluate its potential as a HIF1A expression inhibitor (Sakthivel et al., 2018).
Synthesis of Oligomers
Another study focused on the synthesis of oligomers derived from amide-linked neuraminic acid analogues, incorporating N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This work highlighted the efficient synthesis of oligomers through solid-phase synthesis, contributing to the broader field of polymer and oligomer research (Gregar & Gervay-Hague, 2004).
Development of Electrochromic Materials
In the realm of materials science, research into the synthesis and characterization of dimethacrylate monomers with high molecular weight for root canal filling materials showcased the application of fluorenyl compounds. This study demonstrated the synthesis of a new dimethacrylate monomer and its potential for medical materials, emphasizing the importance of fluorenyl structures in developing advanced materials (Liu et al., 2006).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWOWFJBIXEPFN-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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